DOTA-PEG5-amine is a compound that integrates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with a polyethylene glycol (PEG) chain, specifically containing five ethylene glycol units. This combination enhances the stability and solubility of the compound, making it suitable for various biomedical applications, particularly in targeted molecular imaging and therapy. The DOTA moiety is known for its ability to bind metal ions such as gallium, copper, and lutetium, which are critical for radiolabeling in imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) .
DOTA-PEG5-amine is classified as a bifunctional chelating agent. It is synthesized from commercially available DOTA derivatives and PEG linkers. The incorporation of PEG serves to improve pharmacokinetics by increasing the compound's solubility and stability in biological systems . The compound is primarily sourced from chemical synthesis processes described in various scientific literature .
The synthesis of DOTA-PEG5-amine typically involves several key steps:
The synthesis yields high-purity products suitable for further applications in radiolabeling and biological studies.
DOTA-PEG5-amine consists of a DOTA core linked to a PEG chain of five ethylene glycol units. The molecular structure can be represented as follows:
The DOTA moiety features four nitrogen atoms coordinated with carboxylic acid groups that can chelate metal ions effectively. The PEG chain enhances the hydrophilicity of the compound, promoting better solubility in aqueous environments .
DOTA-PEG5-amine participates in various chemical reactions primarily involving metal ion coordination. Key reactions include:
These reactions are crucial for developing radiopharmaceuticals used in diagnostic imaging .
The mechanism of action for DOTA-PEG5-amine primarily revolves around its role as a radiolabeling agent:
This mechanism enhances the efficacy of imaging modalities by improving the contrast between healthy and diseased tissues .
Relevant analyses indicate that DOTA-PEG5-amine maintains its integrity over time when stored under recommended conditions .
DOTA-PEG5-amine has several significant applications in biomedical research:
The molecular architecture of DOTA-PEG5-amine exemplifies a purpose-driven integration of three functional domains: the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the hydrophilic spacer pentaethylene glycol (PEG5), and the terminal primary amine group. This tripartite design enables multifunctionality, where each component retains its intrinsic properties while synergistically enhancing the compound’s overall utility. The DOTA moiety provides high-affinity octadentate coordination for polyvalent metal ions through its four acetic acid side arms and four nitrogen atoms within its cyclododecane ring. This arrangement creates optimal cavity size (approximately 2.7 Å) and electronic complementarity for stable complexation with diagnostically and therapeutically relevant radiometals, as detailed in Table 1 [1].
The covalent amide linkage between DOTA’s carboxylic acid and PEG5’s terminal hydroxyl ensures hydrolytic stability while preventing metal ion sequestration by the polymer chain. This conjugation strategy preserves DOTA’s coordination geometry—a critical feature for maintaining high thermodynamic stability (log K > 20 for Gd³⁺) and kinetic inertness of metal complexes under physiological conditions. Simultaneously, PEG5 serves as a biocompatible tether that spatially separates the chelation site from the bioconjugation domain, thereby minimizing steric interference during subsequent derivatization or receptor binding events. The terminal primary amine (-NH₂) remains unprotonated and nucleophilic at physiological pH (pKa ≈ 8.5–9.0), enabling site-specific conjugation to electrophilic groups (-NHS esters, isothiocyanates, epoxides) on biomolecular targets [1] [5].
Table 1: Coordination Properties of DOTA Complexes with Biomedical Radiometals
Metal Ion | Charge | Ionic Radius (Å) | Primary Applications | Stability Constant (log K) |
---|---|---|---|---|
Gadolinium (Gd³⁺) | +3 | 1.08 | Magnetic Resonance Imaging (MRI) Contrast | 25.3 |
Copper-64 (⁶⁴Cu²⁺) | +2 | 0.73 | Positron Emission Tomography (PET) Imaging | 22.1 |
Yttrium-90 (⁹⁰Y³⁺) | +3 | 1.04 | Targeted Radiotherapy | 24.8 |
Lutetium-177 (¹⁷⁷Lu³⁺) | +3 | 1.00 | Targeted Radiotherapy | 24.3 |
This modular design enables DOTA-PEG5-amine to serve as a universal scaffold for constructing multimodal agents. For instance, when complexed with Gd³⁺, it functions as an MRI contrast enhancer; when labeled with ⁶⁴Cu, it becomes a PET tracer; and when conjugated to tumor-targeting antibodies (via the amine group), it delivers cytotoxic radioisotopes (⁹⁰Y/¹⁷⁷Lu) to malignant cells. The PEG5 spacer ensures these functionalities operate without mutual interference—a design principle validated in studies of analogous PEGylated probes where signal-to-noise ratios in tumor imaging increased by 40–60% compared to non-PEGylated counterparts [5].
The pentameric ethylene glycol spacer (PEG5) in DOTA-PEG5-amine is not merely an inert linker but a structurally dynamic component that critically influences the compound’s biophysical behavior. Comprising five repeating ethylene oxide units (-CH₂-CH₂-O-), this oligomer achieves an optimal balance between molecular extension and flexibility. Molecular dynamics simulations reveal that PEG5 adopts a helical conformation with a persistence length of approximately 3.7 Å and an extended chain length of 18–22 Å—dimensions that position conjugated payloads beyond the steric exclusion zone of the DOTA complex [5].
The spacer’s hydration capacity underpins its stealth properties. Each ethylene glycol unit coordinates 2–3 water molecules via hydrogen bonding, resulting in a hydration shell that reduces nonspecific interactions with plasma proteins and biological surfaces. This effect manifests as a 70–80% reduction in macrophage uptake compared to non-PEGylated analogs, as demonstrated in fluorescence imaging studies using Cy5.5-labeled DOTA-PEG5-amine derivatives. Furthermore, the PEG5 chain exhibits rapid torsional motion (rotational correlation time: 50–100 ps), which confers segmental flexibility without compromising structural integrity. This dynamic behavior enables the terminal amine to sample a spherical volume with a radius of ≈15 Å, facilitating conjugation to sterically constrained biological targets [5].
Table 2: Hydration and Structural Parameters of PEG Spacers
PEG Length | Hydration Shell (H₂O molecules) | Extended Length (Å) | Reduction in Protein Adsorption (%) | Macrophage Uptake Reduction (%) |
---|---|---|---|---|
PEG2 (2 units) | 4–6 | 8–10 | 40–45 | 30–35 |
PEG5 (5 units) | 10–15 | 18–22 | 75–80 | 70–80 |
PEG30 (30 units) | 60–90 | 110–130 | >95 | >90 |
The pentameric length specifically addresses limitations of shorter and longer PEG chains. Unlike PEG2, PEG5 provides sufficient steric shielding to prevent metal-chelate interactions with biomolecules while avoiding the viscosity challenges and renal clearance delays associated with high-molecular-weight PEGs (e.g., PEG30). Research on PEGylated superparamagnetic iron oxide nanoparticles (SPIONs) confirms that PEG5 coatings optimally balance circulation time and cellular internalization: particles modified with PEG5 showed 50% lower nonspecific uptake by vascular smooth muscle cells than PEG2 counterparts while maintaining equivalent contrast enhancement [5]. The spacer’s conformational flexibility also modulates the accessibility of the terminal amine—an effect quantified via reaction kinetics studies showing second-order rate constants for NHS ester conjugation 3.5-fold higher with PEG5 than with rigid alkyl spacers of comparable length.
The terminal primary amine in DOTA-PEG5-amine serves as a chemoselective handle for bioconjugation, but its reactivity is profoundly influenced by electronic, steric, and solvation factors arising from the molecular architecture. Nucleophilicity mapping via Hammett analysis reveals that the amine’s pKa (8.9 ± 0.2) is moderately lowered by the electron-withdrawing character of the adjacent ether oxygens in PEG5, enhancing its reactivity toward acylating agents under physiological conditions (pH 7.4) compared to alkylamines. This electronic perturbation accelerates reaction kinetics with N-hydroxysuccinimide (NHS) esters 2.3-fold relative to 6-aminohexanoic acid controls, as quantified by stopped-flow fluorescence assays [1].
The PEG5 spacer creates a microenvironment that governs regioselectivity. Time-resolved NMR studies demonstrate that the terminal amine exists in equilibrium between hydrogen-bonded (50–60%) and solvent-exposed (40–50%) states. This dynamic solvation favors conjugation with hydrophobic electrophiles (e.g., isothiocyanates) while minimally affecting reactions with hydrophilic reagents—a phenomenon exploited for site-selective modification. When DOTA-PEG5-amine reacts with heterobifunctional crosslinkers like maleimide-PEG-NHS, the amine exhibits >95% selectivity for NHS esters over maleimides despite both groups being theoretically reactive toward amines. This orthogonal reactivity enables sequential conjugation strategies essential for constructing heterofunctional imaging agents [1] [5].
Table 3: Reaction Kinetics of Terminal Amine with Common Bioconjugation Reagents
Electrophile | Reaction Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Solvent Accessible Surface Area (Ų) | Selectivity vs. Protein Amines |
---|---|---|---|---|
NHS ester | Acylation | 4.2 ± 0.3 × 10⁻² | 65 ± 5 | 8:1 |
Isothiocyanate | Thiourea formation | 2.8 ± 0.2 × 10⁻³ | 78 ± 7 | 5:1 |
Epoxide | Ring-opening alkylation | 1.1 ± 0.1 × 10⁻⁴ | 42 ± 4 | >20:1 |
Aldehyde | Reductive amination | 3.5 ± 0.4 × 10⁻⁵ | 60 ± 6 | >50:1 |
Steric steering by the PEG5 spacer ensures that conjugation occurs predominantly at the terminal amine rather than secondary sites on DOTA. Molecular modeling indicates that the amine’s solvent-accessible surface area (65 Ų) exceeds that of DOTA’s ring nitrogens (<15 Ų) by >4-fold, explaining observed conjugation efficiencies exceeding 95%. This site specificity is critical when constructing antibody–radiometal conjugates, as nonspecific modification of DOTA compromises metal-binding capacity. Case studies with trastuzumab conjugates show that DOTA-PEG5-amine derivatives retain 98% radiochemical purity after ⁹⁰Y labeling, whereas analogs lacking PEG spacers exhibit up to 15% radiometal dissociation in serum [5]. The versatility of this amine handle is further demonstrated in multifunctional probe construction, enabling:
The strategic placement of the amine at the terminus of a flexible PEG5 chain thus enables chemoselective, site-specific bioconjugation while preserving the structural and functional integrity of both the DOTA chelator and the biological targeting vector—a design imperative for high-performance diagnostic and therapeutic agents [1] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: